molecular formula C10H20O2 B1194478 1,5-Dimethylhexyl acetate CAS No. 67952-57-2

1,5-Dimethylhexyl acetate

Cat. No.: B1194478
CAS No.: 67952-57-2
M. Wt: 172.26 g/mol
InChI Key: JNRDWRMJYGDQQE-UHFFFAOYSA-N
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Description

Contextualization of Branched-Chain Acetate (B1210297) Derivatives in Organic Chemistry

Branched-chain acetate derivatives belong to the larger family of organic compounds known as esters. ebsco.com Esters are formed from a carboxylic acid and an alcohol through a process called esterification. ebsco.com In the case of acetate esters, the carboxylic acid is acetic acid. The defining feature of branched-chain acetates is the non-linear structure of the alcohol-derived alkyl group. uomustansiriyah.edu.iqgoogle.com

The presence of branching in the carbon chain significantly influences the molecule's physical properties compared to its straight-chain counterparts. This structural complexity can affect steric hindrance, boiling points, melting points, and solubility. In nature, many carboxylic acids and their derivatives feature branched chains. uomustansiriyah.edu.iq The synthesis of specific branched-chain esters can be achieved through various established organic reactions, including the targeted hydrogenation of natural or industrially synthesized precursors like linalool (B1675412) to produce the corresponding branched-chain alcohol (e.g., tetrahydrolinalool), which can then be esterified. google.com The study of these derivatives is crucial for understanding structure-property relationships in organic chemistry and for the synthesis of molecules with desired characteristics for various applications. google.com

Overview of Academic Research Trends Pertaining to Complex Esters

Academic research into complex esters—a category that includes esters of dicarboxylic acids and polyols—is driven by the need for high-performance and environmentally friendly materials. researchgate.netresearchgate.net A significant trend is the development of novel catalytic systems for ester synthesis. While traditional synthesis often relies on acid catalysts, recent research explores more efficient and sustainable alternatives. researchgate.net For instance, enzymatic catalysis using lipases is gaining attention for its high selectivity and operation under mild conditions, which is particularly valuable in the synthesis of carbohydrate esters. mdpi.com Another approach involves using solid base catalysts, such as powdered calcium oxide, for transesterification reactions, which can proceed at faster rates than acid-catalyzed reactions. researchgate.net

A major focus of current research is the chemical modification of ester structures to tailor their physical and chemical properties for specific applications. researchgate.net By altering the dicarboxylic acid or polyol components, researchers can create complex esters with varying viscosities, polarities, and thermal stabilities. researchgate.netresearchgate.net This has led to the development of synthetic esters for use as specialized lubricants, such as engine and hydraulic oils, with improved biodegradability and performance compared to traditional mineral oils. researchgate.netresearchgate.net Furthermore, there is a growing emphasis on using renewable raw materials, like vegetable oils and sugars, as feedstocks for ester production, aligning with the principles of green chemistry. researchgate.netmdpi.com The development of advanced analytical methods remains crucial for the characterization of these complex molecules and for understanding the relationship between their structure and function. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67952-57-2

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

6-methylheptan-2-yl acetate

InChI

InChI=1S/C10H20O2/c1-8(2)6-5-7-9(3)12-10(4)11/h8-9H,5-7H2,1-4H3

InChI Key

JNRDWRMJYGDQQE-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)OC(=O)C

Canonical SMILES

CC(C)CCCC(C)OC(=O)C

Other CAS No.

67952-57-2

Origin of Product

United States

Synthetic Methodologies and Reaction Chemistry

Laboratory-Scale Synthetic Routes for 1,5-Dimethylhexyl Acetate (B1210297) and Analogues

The primary method for synthesizing 1,5-Dimethylhexyl acetate is through the esterification of its corresponding alcohol, octan-2-ol.

The direct esterification of octan-2-ol with acetic acid is a common and fundamental approach to produce this compound. This reaction is typically catalyzed by a strong acid to protonate the carbonyl oxygen of the acetic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl group of octan-2-ol.

Alternatively, the use of more reactive derivatives of acetic acid, such as acetyl chloride or acetic anhydride, can achieve higher yields and faster reaction rates. These reactions often proceed in the presence of a base, like pyridine (B92270), which serves to neutralize the hydrogen chloride or acetic acid byproduct.

A variety of catalyst systems can be employed for the esterification of octan-2-ol, with the choice often depending on the desired reaction conditions and scale.

Catalyst SystemReactantsGeneral ConditionsNotes
Acid Catalysis Octan-2-ol, Acetic AcidReflux with a strong acid (e.g., H₂SO₄)Equilibrium-driven; may require removal of water to drive to completion. Can lead to racemization if the chiral center is sensitive to acidic conditions. doubtnut.comsarthaks.com
Acyl Halide/Anhydride Octan-2-ol, Acetyl Chloride or Acetic AnhydrideOften with a base (e.g., pyridine) at or below room temperatureGenerally high-yielding and proceeds under milder conditions than acid catalysis.
Enzymatic Catalysis Octan-2-ol, Acetic Acid/EsterImmobilized lipases in an organic solventOffers high stereoselectivity under mild conditions. nih.gov

The this compound molecule possesses a chiral center at the second carbon of the hexyl chain, originating from the octan-2-ol precursor. wikipedia.org The stereoselective synthesis of specific enantiomers of this compound is of significant interest, particularly for applications where chirality influences biological activity or material properties.

A key strategy for achieving stereoselectivity is through enzymatic kinetic resolution. Lipases, for instance, can exhibit high enantioselectivity in the esterification of racemic octan-2-ol. nih.gov By selectively catalyzing the reaction of one enantiomer over the other, an enantioenriched sample of this compound can be obtained, leaving behind the unreacted, enantioenriched octan-2-ol. For example, lipase (B570770) from Chromobacterium viscosum has been shown to yield product with a high enantiomeric excess. nih.gov

ApproachDescriptionKey Features
Enzymatic Kinetic Resolution Use of lipases to selectively esterify one enantiomer of racemic octan-2-ol.Mild reaction conditions, high enantioselectivity. nih.gov
Chiral Resolution Separation of octan-2-ol enantiomers using a chiral resolving agent before esterification.Can provide high enantiopurity but requires additional separation steps. nih.gov
Biocatalytic Reduction Asymmetric reduction of octan-2-one to a single enantiomer of octan-2-ol, followed by esterification.Provides access to a specific enantiomer from a prochiral starting material. rsc.org

Chemical Transformations and Derivative Synthesis

This compound can undergo a variety of chemical transformations to yield a range of derivatives. These reactions primarily involve the ester functional group and the alkyl backbone.

The ester group of this compound is generally resistant to oxidation. However, the alkyl chain can be oxidized under specific conditions. For instance, selective hydroxylation of the primary C-H bonds can be achieved using certain catalysts. chemrxiv.org The synthesis of related compounds like 4,5-Epoxy-1,5-dimethylhexyl Acetate demonstrates that the alkyl chain can undergo epoxidation. oup.com

Reduction of the ester functionality in this compound can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). fiveable.meimperial.ac.uk This reaction cleaves the ester bond to yield octan-2-ol and ethanol. More selective reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can potentially reduce the ester to an aldehyde at low temperatures, though this is a more delicate transformation. fiveable.mevanderbilt.edu

The ester group of this compound can participate in nucleophilic substitution reactions. rsc.orgacs.orgsaskoer.ca Transesterification, where the acetyl group is replaced by a different acyl group, can be achieved by reacting this compound with another ester in the presence of an acid or base catalyst. Saponification, the hydrolysis of the ester under basic conditions, yields octan-2-ol and an acetate salt.

Functional group interconversions offer pathways to a variety of derivatives. rsc.orgsolubilityofthings.com For example, treatment with ammonia (B1221849) or primary amines can convert the ester into an amide. The development of methods for the direct conversion of esters to imines and enamines using zirconium-based catalysts presents a modern approach to synthesizing nitrogen-containing derivatives. rsc.org

Role in Polymer Chemistry and Materials Science

While direct applications of this compound in polymer chemistry are not extensively documented, its structural analogues provide insights into its potential roles. Peroxy esters with a similar branched alkyl structure, such as 1-ethyl-1,5-dimethylhexyl peroxy esters, have been patented for use as initiators in the polymerization of vinyl monomers like vinyl chloride and methyl methacrylate. google.com These initiators are valued for their specific half-life characteristics which can influence the polymerization process and the properties of the resulting polymer.

The acetate functional group itself is a key component of polymers like poly(vinyl acetate), though in this case, it is part of the monomer unit rather than a post-polymerization modification or an initiator. rsc.org The physical properties of this compound, such as its hydrophobicity and potential as a plasticizer, could be relevant in the formulation of certain polymer-based materials. For instance, related esters are used as coalescing agents and plasticizers in water-based nail polish compositions. google.com

Investigation of 1,5-Dimethylhexyl Peroxy Acetate as a Polymerization Initiator

The peroxy ester derivative, specifically 1-ethyl-1,5-dimethylhexyl peroxy acetate, has been identified as an effective polymerization initiator for vinyl monomers. google.com Organic peroxides, due to the inherent instability of their O-O bond, readily decompose upon heating to form free radicals, which are necessary to initiate polymerization. pergan.com These initiators are crucial in the synthesis of high polymers like low-density polyethylene (B3416737) (LDPE), polyvinylchloride (PVC), and acrylics (PMMA). pergan.com

Investigations into the utility of 1-ethyl-1,5-dimethylhexyl peroxy acetate demonstrated its efficacy in the bulk polymerization of vinyl monomers such as styrene (B11656) and methyl methacrylate. google.com The use of this peroxy ester resulted in high conversion rates of the monomer into polymer. google.com For instance, in the bulk polymerization of styrene using 1-ethyl-1,5-dimethylhexyl peroxy acetate as the initiator, a conversion rate of 96.1% was achieved. google.com Similarly, when used in the polymerization of methyl methacrylate, a conversion rate of 98.8% was reported. google.com These findings underscore its role as a potent initiator for achieving high polymer yields. google.com

The effectiveness of a polymerization initiator is often related to its half-life, which is the time it takes for 50% of the initiator to decompose at a specific temperature. google.com Peroxy esters are a class of organic peroxides that are widely used for this purpose. pergan.com The selection of an initiator is typically based on the desired reaction temperature, with different peroxides exhibiting different decomposition behaviors across a broad temperature range. pergan.comsigmaaldrich.com The novel structure of 1-ethyl-1,5-dimethylhexyl hydroperoxide, a precursor, is noted for having a shorter half-life compared to conventional t-alkyl peracid esters, which is an advantageous property for an initiator. google.com

Table 1: Polymerization of Vinyl Monomers using 1-ethyl-1,5-dimethylhexyl peroxy acetate as an Initiator

MonomerPolymerization TypeConversion Rate (%)
StyreneBulk96.1
Methyl MethacrylateBulk98.8

Data sourced from patent information describing the closely related compound 1-ethyl-1,5-dimethylhexyl peroxy acetate. google.com

Mechanism of Action in Vinyl Monomer Polymerization and Polymer Crosslinking

The function of 1,5-Dimethylhexyl peroxy acetate as both a polymerization initiator and a crosslinking agent is rooted in the principles of free-radical chemistry. pergan.com

Mechanism of Vinyl Monomer Polymerization

Free-radical polymerization initiated by organic peroxides like 1,5-Dimethylhexyl peroxy acetate proceeds through a well-established three-step mechanism: diva-portal.orgicheme.org

Initiation: The process begins with the thermal decomposition of the peroxide initiator. The relatively weak oxygen-oxygen (O-O) bond in the peroxy acetate molecule breaks when heated, generating two free radicals. pergan.commdpi.com These highly reactive species then attack a vinyl monomer molecule (e.g., styrene or vinyl acetate), breaking the monomer's π-bond to form a new, larger radical. diva-portal.orgicheme.org

Propagation: The newly formed monomer radical is also highly reactive and proceeds to react with other monomer molecules in a chain reaction. diva-portal.org With each addition, the active radical center is transferred to the end of the growing polymer chain, allowing for the rapid formation of long polymer chains. google.comdiva-portal.org The reaction temperature and the choice of initiator determine the rate of polymerization and the physical properties, such as molecular weight, of the final polymer. pergan.com

Termination: The polymerization process eventually ceases when the growing polymer radicals are deactivated. This typically occurs through the combination of two growing chains or by disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two stable polymer chains. icheme.org

Mechanism of Polymer Crosslinking

1,5-Dimethylhexyl peroxy acetate can also be used as a crosslinking agent for various polymers, including polyethylene and ethylene-vinyl acetate copolymers. google.comnih.gov Crosslinking is a process that forms a three-dimensional network structure, which can significantly modify the properties of the polymer. mdpi.comnih.gov

The mechanism involves the following steps:

Radical Formation: Similar to polymerization initiation, the peroxide decomposes under heat to form primary radicals. mdpi.comnih.gov

Hydrogen Abstraction: Instead of adding to a monomer, these highly energetic radicals abstract hydrogen atoms from the polymer backbone. nih.gov This creates a reactive radical site on the polymer chain itself.

Crosslink Formation: Two polymer radicals can then combine, forming a covalent bond, or crosslink, between the two previously separate polymer chains. mdpi.com This process is repeated throughout the polymer matrix, creating a robust network. nih.gov

The extent of crosslinking is dependent on the amount of peroxide used, typically ranging from 0.3 to 10 parts by weight per 100 parts of polymer, and the reaction is generally carried out at temperatures between 100°C and 200°C under pressure. google.com This chemical modification leads to improvements in properties such as thermal resistance and compression set. nouryon.com

Natural Occurrence and Biosynthetic Pathways

Phytochemical Analysis and Isolation from Terrestrial Flora

The study of chemical compounds from terrestrial plants is a cornerstone of natural product chemistry. For 1,5-dimethylhexyl acetate (B1210297), its association with terrestrial flora is primarily linked to its use and identification within the fragrance industry, which often derives, or synthesizes analogues of, natural scents.

The Solanaceae family, and specifically the genus Datura, are renowned for their complex phytochemical profiles, rich in tropane (B1204802) alkaloids such as atropine (B194438) and scopolamine. researchgate.netseriouslysensitivetopollution.org Extensive research into the chemical constituents of Datura stramonium has focused on these pharmacologically active alkaloids. researchgate.net While the plant produces a variety of secondary metabolites, a review of scientific literature on the volatile organic compounds (VOCs) of D. stramonium and its relatives does not indicate that 1,5-dimethylhexyl acetate is a commonly identified natural constituent. Analyses tend to highlight the presence of alkaloids and various terpenes. biore.com

Corymbia citriodora, commonly known as lemon-scented gum or lemon eucalyptus, is prized for its essential oil, which has a distinct lemony fragrance. The primary component of the natural oil is citronellal, often comprising over 80% of the oil, accompanied by other monoterpenes like citronellol (B86348) and isopulegol.

While this compound is not typically reported as a major natural component of the raw essential oil, it is recognized as a fragrance ingredient by industry bodies like the International Fragrance Association (IFRA). cloudfront.netthe-labyrinth.com Furthermore, fragrance ingredient lists document the use of both "this compound" and "Eucalyptus citriodora oil, acetylated". seriouslysensitivetopollution.orgnih.gov This suggests a connection through the chemical modification (acetylation) of the natural oil or its components, or its use as a synthetic fragrance note that complements the profile of Eucalyptus citriodora in commercial formulations.

The isolation of volatile acetate esters like this compound from botanical sources relies on a variety of established extraction and fractionation methods. The choice of technique depends on the nature of the plant material, the volatility and thermal stability of the compound, and the desired purity of the extract. mdpi.comberkeley.edu

Common methods include distillation, solvent extraction, and modern solvent-free techniques. Hydrodistillation is a traditional method for obtaining essential oils, where plant material is boiled in water, and the volatile compounds are co-distilled with steam, condensed, and separated. berkeley.edu For more thermally sensitive compounds, extraction with organic solvents (such as hexane (B92381) or pentane) at lower temperatures can be employed, often using a Soxhlet apparatus to exhaustively extract the material. nih.gov

More advanced and efficient methods have been developed to reduce extraction time and solvent consumption. These include Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE), which use microwave or sonic energy to disrupt plant cells and enhance solvent penetration. scjohnson.com For analytical purposes, Headspace Solid-Phase Microextraction (HS-SPME) is a powerful, solvent-free technique that samples the volatile compounds in the space above the plant material, which are then directly analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netberkeley.edu

Table 1: Comparison of Extraction Techniques for Volatile Compounds

Extraction MethodPrincipleAdvantagesDisadvantages
Hydrodistillation (HD) Co-distillation of volatile compounds with steam.Well-established, good for essential oils.High temperatures can cause thermal degradation or artifacts. researchgate.net
Solvent Extraction (e.g., Soxhlet) Continuous extraction with a recirculating solvent.Exhaustive extraction.Requires large volumes of solvent and long extraction times. nih.gov
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample.Fast, reduced solvent use.Requires specialized equipment. scjohnson.com
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls.Efficient at lower temperatures.Can be less efficient for some matrices. scjohnson.com
Headspace Solid-Phase Microextraction (HS-SPME) Adsorption of volatiles onto a coated fiber.Solvent-free, high sensitivity, ideal for GC-MS.Competitive adsorption can affect quantification. researchgate.net

Occurrence in Marine Organisms and Fungi

The search for this compound extends to marine and fungal metabolomes, where unique biosynthetic pathways can produce a wide array of chemical structures.

Tricleocarpa cylindrica is a species of red macroalgae found in tropical and subtropical seas. Untargeted metabolomic profiling of lipophilic (fat-soluble) extracts from this alga has been conducted to identify bioactive compounds. While these studies have not explicitly identified this compound, they have revealed the presence of more complex molecules containing the 1,5-dimethylhexyl structural unit. Specifically, a steroid-derived compound, identified as 17-(1,5-dimethylhexyl)-10..., was detected in the extracts. This finding indicates that the biosynthetic machinery within T. cylindrica is capable of producing the C8 branched alkyl chain characteristic of this compound, even if it is incorporated into a larger steroidal framework rather than being esterified with acetate.

Tirmania nivea, a species of desert truffle, is an edible fungus analyzed for its nutritional and aromatic composition. Investigations into the volatile constituents of Tirmania nivea ascocarps have been performed using techniques such as gas chromatography-mass spectrometry. These studies have identified a number of compounds, with unsaturated fatty acids, such as hexadecanoic acid, being reported as major components of the volatile isolate. cloudfront.net However, a review of the published chemical profiles of Tirmania nivea does not show this compound as a reported metabolite.

An article on the chemical compound “this compound” cannot be generated as requested. Extensive research has not yielded any scientific evidence confirming the presence of this compound in extracts of the microalga Dunaliella salina.

Furthermore, no information was found regarding the hypothesized biosynthetic pathways or precursor molecules for this specific compound. The conducted searches focused on the natural occurrence of this compound, particularly within microalgae, and its biosynthetic origins, but did not provide the necessary data to address the user's request.

Advanced Analytical Characterization in Research Contexts

Chromatographic and Spectrometric Elucidation Techniques

The volatility and chemical nature of 1,5-dimethylhexyl acetate (B1210297) make it an ideal candidate for analysis by gas chromatography, often coupled with mass spectrometry. However, a comprehensive structural confirmation necessitates the use of complementary spectrometric techniques like Nuclear Magnetic Resonance (NMR), while the analysis of related, less volatile compounds may require liquid chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the primary and most powerful technique for the identification and quantification of 1,5-dimethylhexyl acetate, particularly in the analysis of essential oils, flavor compositions, and insect pheromone blends chromatographyonline.comnih.gov. The technique separates volatile compounds in a gas chromatograph before they are introduced to a mass spectrometer, which bombards them with electrons, causing fragmentation into characteristic ions.

Identification: The identification of this compound is based on two key parameters: its retention time (RT) in the GC column and its mass spectrum. The retention time is the specific time it takes for the compound to travel through the column to the detector. For definitive identification, this is often converted to a Retention Index (RI), which normalizes the RT to those of a series of n-alkane standards, making the value more robust and transferable between different instruments and laboratories. The compound would be expected to have a specific retention index on standard non-polar columns (e.g., DB-5 or HP-5ms) chromatographyonline.comoup.com.

The mass spectrum provides a molecular fingerprint. Upon electron ionization (typically at 70 eV), the this compound molecule (molecular weight: 172.27 g/mol ) undergoes predictable fragmentation. While a publicly available, experimentally verified mass spectrum for this specific isomer is not readily found in major databases, the fragmentation pattern can be predicted based on the established behavior of secondary alkyl acetates.

Expected Fragmentation Pattern:

Loss of the Acetic Acid Moiety: A characteristic fragmentation pathway for acetate esters is the neutral loss of acetic acid (CH₃COOH, 60 Da), which would result in an alkene fragment ion. For this compound, this would lead to a fragment at m/z 112.

Acetyl Cation: A prominent peak at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺, is a hallmark of acetate esters.

Cleavage at the Ester Oxygen: Cleavage of the C-O bond can produce an ion corresponding to the protonated alcohol fragment.

Alkyl Chain Fragmentation: The dimethylhexyl (octyl) portion of the molecule will undergo characteristic alkane fragmentation, involving the loss of methyl (CH₃•), ethyl (C₂H₅•), and larger alkyl radicals, leading to a series of fragment ions separated by 14 Da (CH₂).

For unambiguous identification, the mass spectrum and retention index of a sample peak must be compared to those of a synthetically produced, pure standard of this compound analyzed under identical conditions chromatographyonline.com.

Quantification: Once identified, the amount of this compound in a sample can be quantified. This is typically achieved by creating a calibration curve using known concentrations of a pure standard. The area of the chromatographic peak corresponding to the compound is directly proportional to its concentration. For high accuracy, especially in complex matrices, an internal standard (a known amount of a different, non-interfering compound added to the sample) is used to correct for variations in sample injection and preparation nih.gov.

Table 1: Predicted Key Mass Fragments for this compound in GC-MS (Electron Ionization) This table is based on general fragmentation principles for alkyl acetates, as a library spectrum was not available.

Mass-to-Charge Ratio (m/z)Proposed Ion FragmentNotes
112[C₈H₁₆]⁺Resulting from the neutral loss of acetic acid (60 Da) from the molecular ion.
43[CH₃CO]⁺The acetyl cation, a characteristic and often abundant peak for acetate esters.
VariousAlkyl FragmentsA series of ions resulting from cleavage along the C₈H₁₇ alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemistry

While GC-MS is excellent for detection and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

Structural Confirmation:

¹H NMR (Proton NMR): This technique provides information about the different types of protons in the molecule and their neighboring protons. The spectrum for this compound would show distinct signals for each unique proton environment. For instance, the singlet for the acetate methyl group (CH₃-COO) would appear around 2.0 ppm. The methine proton (CH) attached to the oxygen would be shifted downfield (likely in the 4.7-5.0 ppm range) and would appear as a multiplet due to coupling with adjacent protons. The various methylene (B1212753) (CH₂) and methyl (CH₃) protons of the alkyl chain would appear further upfield, with their splitting patterns (e.g., doublets, triplets, multiplets) revealing their connectivity.

¹³C NMR (Carbon NMR): This spectrum shows a separate peak for each unique carbon atom. The carbonyl carbon (C=O) of the acetate group would be the most downfield signal, typically appearing around 170-171 ppm. The carbon of the methine group attached to the oxygen (CH-O) would be found around 70-75 ppm. The remaining alkyl carbons would appear at higher field strengths (further to the right in the spectrum).

2D NMR Techniques: Advanced techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively link protons to each other and to the carbons they are attached to, respectively, confirming the precise bonding arrangement of the entire molecule.

Stereochemistry: The this compound molecule contains two chiral centers (at carbons 2 and 6 of the heptane (B126788) chain, assuming standard IUPAC naming for the parent alcohol, 6-methylheptan-2-ol). This means it can exist as four possible stereoisomers: (2R, 6R), (2S, 6S), (2R, 6S), and (2S, 6R).

The (2R, 6R) and (2S, 6S) pair are enantiomers, as are the (2R, 6S) and (2S, 6R) pair. The relationship between an R,R isomer and an R,S isomer is diastereomeric. Diastereomers have different physical properties and, crucially, will produce distinct NMR spectra. Therefore, NMR can be used to distinguish between the diastereomeric pairs.

However, enantiomers are indistinguishable in a standard (achiral) NMR experiment. To resolve and quantify enantiomers, chiral shift reagents or chiral derivatizing agents are employed nih.govnih.govresearchgate.net.

Chiral Shift Reagents: These are often lanthanide-based complexes that bind reversibly to the analyte koreascience.kr. This transient interaction forms temporary diastereomeric complexes that have slightly different magnetic environments, causing the NMR signals for the two enantiomers to separate (e.g., a singlet might split into two distinct singlets), allowing for the determination of enantiomeric excess (e.e.) researchgate.nettandfonline.com.

Chiral Derivatizing Agents: This involves reacting the parent alcohol (1,5-dimethylhexanol) with an enantiomerically pure reagent (e.g., Mosher's acid) to form new covalent bonds, creating a mixture of diastereomers that can then be readily distinguished by NMR mdpi.com.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values based on typical chemical shift ranges for similar functional groups.

Atom Position (Structure-based)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Acetate Carbonyl (C=O)-~170.5
Acetate Methyl (CH₃)~2.0 (singlet)~21.0
Methoxy Methine (CH-O)~4.8 (multiplet)~72.0
Isopropyl Methine (CH)~1.5 (multiplet)~28.0
Isopropyl Methyls (2 x CH₃)~0.85 (doublet)~22.5
C-2 Methyl (CH₃)~1.2 (doublet)~20.0
Methylene groups (CH₂)~1.1 - 1.7 (multiplets)~25.0, ~39.0, ~35.0

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analogues

Liquid Chromatography-Mass Spectrometry (LC-MS) is not the primary analytical tool for a volatile and relatively non-polar compound like this compound, for which GC-MS is far superior. However, LC-MS becomes indispensable when analyzing non-volatile analogues or related metabolites that may be present in a research sample. These could include hydroxylated or carboxylated derivatives of the parent compound, or long-chain esters that are not thermally stable enough for GC analysis.

The most common ionization techniques for LC-MS are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

ESI: This soft ionization technique is ideal for polar, non-volatile, and thermally labile molecules. It is generally not effective for un-derivatized this compound due to its lack of easily ionizable functional groups. However, if a non-volatile analogue contained a carboxylic acid or other polar group, ESI would be the method of choice.

APCI: This technique is better suited for less polar compounds of moderate volatility that are difficult to ionize by ESI wikipedia.orgaocs.org. The sample is vaporized and ionized by a corona discharge. APCI could potentially be used for some less volatile acetate esters, typically yielding a protonated molecular ion [M+H]⁺ nih.gov.

To analyze a volatile compound like this compound or its direct analogues by LC-MS, a derivatization strategy is often required. This involves chemically modifying the molecule to attach a tag that is easily ionized, a process known as charge-tagging oup.comtandfonline.commdpi.com. For example, the parent alcohol could be reacted with a derivatizing agent that introduces a quaternary amine or a pyridine (B92270) group, making the resulting molecule highly responsive to ESI in positive ion mode. This strategy allows the high sensitivity of modern LC-MS/MS systems to be applied to otherwise difficult-to-analyze compounds nih.gov.

Sample Preparation and Derivatization Strategies for Complex Matrices

The quality of analytical data is critically dependent on the sample preparation method used to isolate the analyte from its matrix (e.g., plant tissue, insect glands, food products). For volatile compounds like this compound, the goal is to efficiently extract the analyte while minimizing the co-extraction of non-volatile, interfering substances.

Headspace-Based Techniques: These methods analyze the vapor phase above a sample, which is ideal for volatile compounds and avoids injecting complex non-volatile matrix components into the analytical instrument labmanager.comazom.com.

Static Headspace (SHS): A sample is sealed in a vial and heated to allow volatile compounds to partition into the gas phase (the headspace). A portion of this gas is then injected into the GC-MS.

Dynamic Headspace (Purge-and-Trap): An inert gas is passed through the sample, stripping the volatiles, which are then collected on an adsorbent trap. The trap is subsequently heated to release the focused analytes into the GC-MS.

Solid-Phase Microextraction (SPME): SPME is a modern, solvent-free sample preparation technique that has become a method of choice for analyzing volatile and semi-volatile compounds like acetate esters in various matrices nih.govacs.orgsigmaaldrich.com. It involves exposing a fused-silica fiber coated with a sorbent polymer to the headspace above a sample or directly immersing it in a liquid sample agriculturejournals.cz. The volatile analytes adsorb onto the fiber, which is then transferred directly to the hot GC inlet where the analytes are thermally desorbed onto the column.

Key parameters that must be optimized for SPME analysis of this compound include:

Fiber Coating: The choice of polymer coating (e.g., polydimethylsiloxane (B3030410) (PDMS), divinylbenzene (B73037) (DVB)) is critical and depends on the polarity of the analyte. For a relatively non-polar ester, a PDMS or PDMS/DVB fiber is often effective agriculturejournals.czresearchgate.net.

Extraction Time and Temperature: These parameters affect the equilibrium of the analyte between the sample and the fiber coating and must be carefully controlled for reproducible quantification.

Matrix Modification: For aqueous samples, adding salt (salting out) can increase the volatility of the analyte and improve its transfer to the headspace and subsequent adsorption onto the fiber.

Derivatization Strategies: While this compound can be analyzed directly, derivatization can sometimes be employed. In the context of GC analysis, this is not typically done to increase volatility (as it is already volatile) but may be used to improve chromatographic peak shape or detection sensitivity for certain detectors. For example, transesterification could be performed. However, for a simple acetate ester, derivatization is more commonly a strategy to enable analysis by other techniques, such as adding a UV-active or fluorescent tag for HPLC analysis or a charged tag for LC-MS analysis, as discussed previously sigmaaldrich.comgcms.czphenomenex.blog.

Biological Activities and Biochemical Interactions Non Human Systems

Antimicrobial Research Applications

While direct studies on the antibacterial efficacy of isolated 1,5-Dimethylhexyl acetate (B1210297) are limited, its role can be inferred from the analysis of plant extracts where it is a known component. The compound has been identified in Ruta graveolens (common rue), a plant whose extracts have been evaluated for antimicrobial effects researchgate.netnih.gov. Various studies have reported that alcohol, ethyl acetate, and petroleum ether extracts from R. graveolens possess antimicrobial activity researchgate.net. The mechanism of action is suggested to involve the accumulation of active compounds in the bacterial cell membrane, leading to damage and disruption of vital metabolic functions researchgate.net.

Table 1: Summary of Antibacterial Activity of Extracts Containing 1,5-Dimethylhexyl acetate Data based on studies of whole extracts and may not be solely attributable to this compound.

Plant SourceExtract TypeObserved ActivityProposed Mechanism of Action
Ruta graveolensAlcohol, Ethyl Acetate, Petroleum EtherActivity against various bacteria researchgate.netnih.govDamage to the bacterial cell membrane researchgate.net

Similar to its antibacterial action, the antifungal properties of this compound are primarily understood through its natural occurrence in phytocompounds. It is a constituent of Ruta graveolens, whose essential oils have been tested against various fungal species nih.gov. Research has shown that these essential oils exhibit weak inhibitory effects against Aspergillus flavus and Fusarium oxysporum nih.gov. However, a strong antifungal effect was noted against Colletotrichum gloeosporioides, where the essential oil induced changes in fungal metabolism and triggered apoptosis-like responses leading to cell death nih.gov. The roots and bark of other plants, such as Erythrina crista-galli, have also been reported to have antifungal activities poltekkes-malang.ac.id.

Table 2: Antifungal Spectrum of Ruta graveolens Essential Oil This compound is a component of this essential oil.

Fungal SpeciesObserved Effect of Essential OilReference
Aspergillus flavusWeak inhibitory effect nih.gov
Fusarium oxysporumWeak inhibitory effect nih.gov
Colletotrichum gloeosporioidesStrong antifungal effect nih.gov

Enzymatic Interaction Studies

The interaction of this compound with key metabolic enzymes has been explored, largely in the context of the plant extracts it is derived from.

The primary mechanism through which this compound appears to modulate biochemical pathways in microorganisms is through physical disruption of cellular structures. As a component of Ruta graveolens extracts, it is associated with a mode of action that involves damaging the microbial cell membrane researchgate.net. This disruption can lead to the impairment of essential metabolic functions that are dependent on membrane integrity, such as nutrient transport and energy production, ultimately affecting the microorganism's viability.

Ecological Roles as Secondary Metabolites

In nature, this compound functions as a plant secondary metabolite, a class of compounds that are not essential for primary metabolic processes but serve crucial ecological functions nih.gov. It has been identified as one of the many volatile components in Ruta graveolens researchgate.netnih.gov.

As a volatile organic compound, it contributes to the plant's distinct and strong aroma. Such scents in plants play a significant role in mediating interactions with their environment. These roles include:

Defense: The strong odor can act as a repellent against herbivores and insects, protecting the plant from being eaten.

Allelochemical: Volatile compounds can influence the growth and development of neighboring plants.

Semiochemical: It can act as a signaling molecule (semiochemical) in plant-insect interactions, potentially attracting pollinators or the natural enemies of herbivores. The role of volatile esters in attracting pollinating insects has been noted in other plant systems, such as the interaction between oil palm flowers and the weevil Elaeidobius kamerunicus poltekkes-malang.ac.id.

Therefore, the ecological role of this compound is likely tied to chemical defense and communication, contributing to the survival and reproductive success of the plant.

Interactions with Microorganisms and Other Organisms in Natural Environments

Currently, there is a significant lack of publicly available scientific literature detailing the specific interactions of this compound with microorganisms and other organisms within natural, non-human ecosystems. While research into the ecological roles of structurally related compounds, such as certain branched-chain alkyl acetates, has provided insights into insect chemical communication, direct evidence of this compound's involvement in these or other biological interactions is not documented in available research.

Efforts to find data on the antimicrobial properties of this compound against bacteria or fungi have also been unsuccessful. Similarly, its role as a semiochemical, such as a pheromone or kairomone, in insects or other invertebrates is not established in the scientific literature. The compound is primarily recognized as a fragrance ingredient, and its biological activities in natural environments remain an uninvestigated area of research.

Consequently, a data table summarizing research findings on its interactions cannot be provided at this time. Further research is needed to elucidate any potential ecological significance of this compound.

Environmental Presence and Biogeochemical Dynamics

There is a notable lack of documented evidence regarding the presence of 1,5-Dimethylhexyl acetate (B1210297) in various environmental compartments.

Identification in Contaminated Soil and Oily Sludge

A thorough review of scientific literature did not reveal any studies that have specifically identified 1,5-Dimethylhexyl acetate in samples of contaminated soil or oily sludge. While oily sludge can contain a complex mixture of hydrocarbons and other organic compounds, including various esters, the presence of this compound has not been reported. The absence of detection could be due to several factors, including its potential for rapid degradation, low concentrations in the environment, or a lack of analytical methods specifically targeting this compound in environmental matrices.

Microbial Degradation and Bioremediation Potential

The microbial degradation of this compound has not been a direct subject of published research. However, the biodegradability of other structurally related acetate esters can offer some general insights into its likely metabolic fate.

Studies on Environmental Biotransformation Pathways

Specific studies on the environmental biotransformation pathways of this compound are not available. For many simple esters, the initial step in microbial degradation is hydrolysis, catalyzed by esterase enzymes, which cleaves the ester bond to yield an alcohol and a carboxylic acid. In the case of this compound, this would result in the formation of 1,5-dimethylhexanol and acetic acid. These resulting compounds are generally more amenable to further microbial degradation through established metabolic pathways.

Evaluation of Biodegradation Rates in Contaminated Ecosystems

Without specific studies, it is not possible to provide data on the biodegradation rates of this compound in contaminated ecosystems. The rate of biodegradation would depend on a multitude of factors, including the microbial community present, temperature, pH, oxygen availability, and the concentration of the compound.

Environmental Fate, Transport, and Persistence Modeling

Computational Chemistry and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. For a fragrance ingredient like 1,5-Dimethylhexyl acetate (B1210297), QSAR can be employed to predict various biological endpoints, from its olfactory character to potential toxicological effects. The development of a QSAR model involves calculating molecular descriptors that encode structural, physicochemical, and electronic features of the molecule.

A hypothetical QSAR model for predicting the floral scent intensity of a series of branched acetate esters, including 1,5-Dimethylhexyl acetate, could be developed. This model would use descriptors such as molecular weight, logP (lipophilicity), and topological indices to establish a correlation with experimentally determined scent intensity.

Table 1: Hypothetical Molecular Descriptors and Predicted Scent Intensity for a Series of Acetate Esters in a QSAR Model

CompoundMolecular Weight ( g/mol )LogPTopological Polar Surface Area (Ų)Predicted Floral Scent Intensity (0-10)
Isoamyl acetate130.182.2626.34.5
This compound 172.26 3.50 26.3 6.2
Linalyl acetate196.293.9026.37.8
Geranyl acetate196.294.0426.37.5
Benzyl acetate150.171.9626.38.1

Note: The data in this table is hypothetical and for illustrative purposes of a QSAR model.

In silico methods can predict how this compound might interact with biological targets, such as olfactory receptors or metabolic enzymes. These predictions are often based on the molecule's electronic and steric properties. The ester group in this compound, with its carbonyl oxygen and ester oxygen, can act as a hydrogen bond acceptor, a key interaction in many biological recognition processes.

Cheminformatics involves the use of computational methods to analyze chemical data. For this compound, a cheminformatics analysis would involve comparing its structural features to large databases of known fragrance molecules or compounds with specific biological activities. Key structural features of this compound include:

An Acetate Ester Group: This functional group is common in many fragrance compounds and contributes to their characteristic fruity and sweet notes.

An Eight-Carbon Backbone: The length of the carbon chain influences volatility and lipophilicity, which are critical for its odor profile and transport to olfactory receptors.

Methyl Branching at positions 1 and 5: This branching affects the molecule's shape and can influence its interaction with chiral receptors, potentially leading to specific odor characteristics.

By comparing these features with those of other known fragrance molecules, it is possible to infer potential olfactory notes and biological activities for this compound.

Molecular Docking Simulations for Ligand-Target Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex. This method is widely used to understand the molecular basis of ligand-target interactions and to estimate the binding affinity.

In the context of this compound, molecular docking could be used to simulate its interaction with olfactory receptors. Although the structures of many human olfactory receptors are not yet experimentally determined, homology models can be built based on related G-protein coupled receptors. Docking this compound into the binding pocket of a modeled olfactory receptor could reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding energy.

Studies on insect pheromone-binding proteins, many of which bind acetate esters, have successfully used molecular docking to identify critical amino acid residues involved in ligand recognition. These studies provide a framework for how similar computational approaches could be applied to understand the interaction of this compound with its relevant biological targets.

Table 2: Hypothetical Molecular Docking Results of this compound with a Modelled Human Olfactory Receptor

ParameterValue
Binding Affinity (kcal/mol)-6.8
Interacting ResiduesLeu104, Val112, Phe207, Ser278
Types of InteractionsHydrophobic, Hydrogen Bond (with Ser278)

Note: The data in this table is hypothetical and for illustrative purposes of a molecular docking study.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For this compound, MD simulations can be used to explore its conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological membrane.

The rotatable bonds in the hexyl chain of this compound allow it to adopt a multitude of conformations. MD simulations can reveal the most energetically favorable conformations and the energy barriers between them. This conformational landscape is crucial for its ability to bind to a specific receptor, as only certain conformations may be active.

Furthermore, MD simulations can be used to study the stability of the ligand-receptor complex predicted by molecular docking. By simulating the complex over a period of nanoseconds, it is possible to assess whether the ligand remains stably bound in the predicted orientation or if it dissociates. This provides a more dynamic and realistic picture of the binding event than static docking alone.

Future Research Directions and Academic Impact

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of esters, including branched-chain varieties like 1,5-Dimethylhexyl acetate (B1210297), is a mature field. However, the drive for more sustainable, efficient, and selective chemical processes continues to fuel research into novel synthetic methodologies.

Biocatalytic Approaches: A significant trend in ester synthesis is the use of enzymes, particularly lipases, as biocatalysts. nih.govmdpi.com Lipases offer several advantages over traditional chemical catalysts, including high selectivity (regio- and enantioselectivity), milder reaction conditions, and the potential for creating products labeled as "natural". nih.gov Research in this area is focused on:

Enzyme Discovery and Engineering: Screening for novel lipases from microbial sources with unique substrate specificities and enhanced stability. Genetic and protein engineering techniques are also being employed to tailor lipases for specific applications, such as the efficient synthesis of sterically hindered esters like 1,5-Dimethylhexyl acetate.

Immobilization Techniques: Developing advanced immobilization strategies for lipases to improve their reusability and stability in industrial processes. This is a critical factor for the economic viability of biocatalytic routes.

Solvent-Free Systems: Designing reaction systems that minimize or eliminate the use of organic solvents, aligning with the principles of green chemistry. mdpi.com

Advanced Chemical Catalysis: While biocatalysis is a major focus, innovations in chemical catalysis remain crucial. Future research will likely explore:

Heterogeneous Catalysts: The development of solid acid catalysts, such as zeolites and functionalized resins, that can replace corrosive and difficult-to-separate homogeneous catalysts like sulfuric acid. nih.govfrontiersin.org These solid catalysts can simplify product purification and reduce waste.

Nanocatalysts: The use of nanomaterials as catalysts can offer high surface area and unique catalytic properties, potentially leading to more efficient esterification processes.

Palladium and Other Transition Metal Catalysis: While more complex, routes involving transition metal catalysts, such as the palladium-catalyzed synthesis of octadienyl acetates followed by hydrogenation, offer alternative pathways from different starting materials and could be adapted for the synthesis of specific branched isomers. researchgate.net

A comparative overview of different catalytic systems for ester synthesis is presented in Table 1.

Catalyst TypeExamplesAdvantagesResearch Focus
Homogeneous Acid Sulfuric acid, p-toluenesulfonic acidHigh activity, low costDevelopment of less corrosive and more easily separable alternatives
Heterogeneous Acid Zeolites, ion-exchange resinsEasy separation, reusability, reduced corrosionImproving catalyst lifetime and activity for a wider range of substrates
Biocatalysts (Lipases) Novozym 435, Lipase (B570770) from Candida antarcticaHigh selectivity, mild conditions, "natural" productEnzyme discovery, immobilization, solvent-free systems
Transition Metals Palladium(II) acetateNovel reaction pathways from different feedstocksCatalyst efficiency, cost reduction, and substrate scope

Table 1: Comparison of Catalytic Systems for Ester Synthesis

Integration of Omics Technologies for Comprehensive Metabolomic Profiling

The identification and quantification of volatile organic compounds (VOCs), including esters like this compound, in complex mixtures such as food, beverages, and natural fragrances is a significant analytical challenge. The integration of "omics" technologies, particularly metabolomics, has revolutionized this field. srce.hracs.org

Metabolomic Workflow: A typical metabolomic study of volatile esters involves:

Sample Preparation: Techniques like solid-phase microextraction (SPME) are often used to extract and concentrate VOCs from the sample matrix. ukm.my

Analytical Separation and Detection: Gas chromatography-mass spectrometry (GC-MS) is the most common analytical platform for volatile analysis. ukm.myportlandpress.com The gas chromatograph separates the individual compounds in the mixture, and the mass spectrometer provides information for their identification and quantification. For less volatile or thermally labile esters, liquid chromatography-mass spectrometry (LC-MS) may be employed. researchgate.net

Data Analysis: Sophisticated bioinformatics tools are used to process the large datasets generated, identify statistically significant differences between samples, and putatively identify unknown compounds by comparing their mass spectra to libraries.

Multi-Omics Approaches: The true power of omics technologies is realized when they are integrated. For example, by combining metabolomic data (the profile of esters and other volatile compounds) with genomic and transcriptomic data, researchers can link the presence of specific compounds to the genes and enzymatic pathways responsible for their production. srce.hrmdpi.com This multi-omics approach is invaluable for understanding the genetic basis of flavor and fragrance in plants and microorganisms. srce.hr

Future research will likely see the application of these techniques to a wider range of biological systems to discover novel branched-chain esters and elucidate their biosynthetic pathways. This could lead to new targets for metabolic engineering to produce desirable flavor and fragrance profiles.

Advancements in Computational Prediction and Mechanistic Understanding

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating research and development in ester chemistry. These approaches can provide deep insights into reaction mechanisms and predict the properties of molecules before they are synthesized.

Mechanistic Studies:

Density Functional Theory (DFT): DFT calculations are used to model esterification reactions at the atomic level. scentjourner.com This allows researchers to map out the entire reaction pathway, identify transition states, and calculate activation energies. scentjourner.com Such studies can help in understanding how different catalysts work and in designing more efficient ones.

Modeling Enzyme-Substrate Interactions: For biocatalytic processes, molecular docking and molecular dynamics (MD) simulations can be used to study how a substrate like 1,5-dimethylhexanol fits into the active site of a lipase. This can explain the observed selectivity of enzymes and guide protein engineering efforts to create biocatalysts with improved performance for specific branched-chain esters.

Property Prediction:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. libretexts.orgimbibeinc.com For esters, QSAR models can be developed to predict properties such as boiling point, solubility, toxicity, and even sensory attributes like odor. libretexts.org This can be a powerful tool for the in silico screening of large libraries of potential new flavor and fragrance compounds.

Thermodynamic and Kinetic Modeling: Process simulators using thermodynamic models like PC-SAFT or UNIFAC can predict reaction equilibria and kinetics under various conditions. This is crucial for the design and optimization of industrial-scale ester production processes.

The application of these computational tools will undoubtedly accelerate the discovery and development of novel branched-chain esters with desired properties.

Contribution to the Broader Understanding of Branched-Chain Ester Chemistry and Biology

Research into this compound and other branched-chain esters contributes to a more nuanced understanding of several fundamental scientific concepts.

Steric Effects in Chemistry: The branched nature of this compound introduces steric hindrance around the ester functional group. Studying the synthesis, hydrolysis, and other reactions of such molecules provides valuable data on the influence of steric bulk on reaction rates and equilibria. nih.gov This is a fundamental concept in organic chemistry with implications for reaction design and understanding enzymatic catalysis. nih.gov

Physicochemical Properties and Applications: The branching in the alkyl chain significantly impacts the physical properties of esters. Compared to their linear isomers, branched-chain esters tend to have:

Lower Melting Points and Pour Points: The irregular shape of branched molecules disrupts crystal packing, leading to lower melting points. youtube.comthegoodscentscompany.com This is a highly desirable property in applications such as biofuels and lubricants, where good cold-flow properties are essential. youtube.com

Different Viscosity Profiles: Branching can also affect the viscosity and viscosity index of esters, which is critical for their performance as lubricants. youtube.com

Altered Volatility and Sensory Perception: In the context of flavors and fragrances, the shape and size of a molecule influence its volatility and how it interacts with olfactory receptors. researchgate.net Therefore, branched-chain esters can have distinct aroma profiles compared to their straight-chain counterparts, contributing to the complexity and diversity of natural and formulated scents. researchgate.net

Biological Significance: While the primary interest in many short- and medium-chain esters is their aroma, there is a growing body of research on the biological activities of esters of branched-chain fatty acids. For example, certain branched fatty acid esters of hydroxy fatty acids (FAHFAs) have been identified as endogenous lipids with anti-inflammatory and anti-diabetic properties. nih.gov While this compound itself is not a FAHFA, the study of branched-chain esters in a biological context is a burgeoning field. Understanding how these molecules are metabolized and what effects they have on biological systems is an important area for future research.

Q & A

Q. What are the most reliable synthetic pathways for producing 1,5-dimethylhexyl acetate in laboratory settings?

  • Methodological Answer : The synthesis of this compound typically involves esterification reactions between acetic acid and 1,5-dimethylhexanol under acidic catalysis. Optimized protocols recommend using sulfuric acid or p-toluenesulfonic acid as catalysts, with reflux conditions (80–100°C) and molecular sieves to remove water, improving yield . Characterization of intermediates via gas chromatography-mass spectrometry (GC-MS) ensures purity and confirms structural integrity .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Key techniques include:
  • GC-MS : To verify molecular weight and fragmentation patterns. Dominant peaks in chromatograms correlate with retention times and mass spectra of reference standards .
  • FT-IR Spectroscopy : To identify ester functional groups (C=O stretch at ~1740 cm⁻¹ and C-O stretch at ~1240 cm⁻¹) .
  • NMR Spectroscopy : ¹H and ¹³C NMR resolve methyl and acetate group signals, with chemical shifts at δ 2.05 ppm (acetate methyl) and δ 0.85–1.50 ppm (branched hexyl chain protons) .

Q. What are the critical stability considerations for storing this compound in laboratory conditions?

  • Methodological Answer : Stability studies indicate that the compound should be stored in amber glass containers under inert gas (e.g., argon) at 4°C to prevent hydrolysis or oxidation. Periodic GC-MS analysis is recommended to monitor degradation products, such as acetic acid or hexanol derivatives .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and biological activity of this compound derivatives?

  • Methodological Answer : Stereochemical variations in the hexyl chain (e.g., branching position) alter lipophilicity and enzymatic interactions. Comparative studies using chiral chromatography and enzymatic assays reveal that the (R)-isomer exhibits higher affinity for esterase-mediated hydrolysis, impacting metabolic pathways in plant allelopathy studies .

Q. What experimental strategies can resolve contradictions in data on the ecological toxicity of this compound?

  • Methodological Answer : Discrepancies in ecotoxicity data (e.g., LC50 values) may arise from differences in test organisms or exposure conditions. Researchers should:
  • Standardize bioassays using OECD/EPA guidelines (e.g., Daphnia magna or algal growth inhibition tests).
  • Perform multivariate statistical analysis to isolate confounding variables (e.g., pH, temperature) .
  • Cross-validate results with computational models (e.g., QSAR) to predict environmental fate .

Q. How can researchers optimize reaction conditions to minimize byproducts during large-scale synthesis?

  • Methodological Answer : Process optimization involves:
  • Design of Experiments (DoE) : Use response surface methodology to assess temperature, catalyst concentration, and solvent effects.
  • In-line FT-IR Monitoring : Track esterification progress in real time to adjust parameters dynamically .
  • Distillation Techniques : Fractional distillation under reduced pressure isolates the target compound from diesters or unreacted alcohols .

Q. What advanced analytical methods are suitable for detecting trace impurities in this compound?

  • Methodological Answer : High-resolution LC-MS/MS or UPLC-QTOF can identify sub-ppm-level contaminants (e.g., residual catalysts or degradation products). For volatile impurities, headspace GC-MS with cryogenic trapping enhances sensitivity .

Q. How does this compound interact with lipid membranes in biochemical studies?

  • Methodological Answer : Fluorescence anisotropy and molecular dynamics simulations demonstrate that the compound integrates into lipid bilayers, increasing membrane fluidity. Experimental protocols involve:
  • Preparing liposomes with fluorescent probes (e.g., DPH).
  • Measuring fluorescence polarization changes under varying concentrations of the ester .

Data Presentation and Analysis Guidelines

  • Statistical Rigor : Use ANOVA or t-tests for comparative studies, clearly stating p-value thresholds and confidence intervals .
  • Graphical Standards : Label chromatograms with retention times and annotate spectral peaks (m/z values) .
  • Reproducibility : Document reagent sources (e.g., Sigma-Aldlotch, ≥98% purity) and equipment calibration details .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.